molecular formula C15H18N2O4S B2776922 Methyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)azetidine-3-carboxylate CAS No. 2034430-42-5

Methyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)azetidine-3-carboxylate

Cat. No.: B2776922
CAS No.: 2034430-42-5
M. Wt: 322.38
InChI Key: URGXDHFYIKCUHW-UHFFFAOYSA-N
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Description

Methyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)azetidine-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

Methyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)azetidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)azetidine-3-carboxylate typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the Tetrahydrothiophene Moiety: This step involves the cyclization of a suitable precursor to form the tetrahydrothiophene ring.

    Attachment of the Isonicotinoyl Group: The isonicotinoyl group is introduced through a nucleophilic substitution reaction, often using isonicotinoyl chloride as the reagent.

    Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction, typically involving a suitable azetidine precursor.

    Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)azetidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halides (e.g., NaCl, KBr) and nucleophiles (e.g., amines, alcohols) are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)azetidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2-((tetrahydrothiophen-3-yl)oxy)nicotinoyl)azetidine-3-carboxylate
  • Methyl 1-(2-((tetrahydrothiophen-3-yl)oxy)benzoyl)azetidine-3-carboxylate

Uniqueness

Methyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)azetidine-3-carboxylate is unique due to the presence of the isonicotinoyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 1-[2-(thiolan-3-yloxy)pyridine-4-carbonyl]azetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-20-15(19)11-7-17(8-11)14(18)10-2-4-16-13(6-10)21-12-3-5-22-9-12/h2,4,6,11-12H,3,5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGXDHFYIKCUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C1)C(=O)C2=CC(=NC=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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